molecular formula C14H18O3 B11723109 4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester

4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester

Cat. No.: B11723109
M. Wt: 234.29 g/mol
InChI Key: HPZYGPRGDUEQCK-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups, a keto group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester typically involves the esterification of 4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester involves its interaction with specific molecular targets. The keto and ester functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl ring’s substitution pattern can also affect its binding affinity and specificity towards different targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid: The parent acid of the ester.

    3,5-Dimethylphenylacetic acid: A structurally related compound with similar reactivity.

    3,5-Dimethylbenzaldehyde: Another related compound with a different functional group.

Uniqueness

4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a keto group and an ester group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 4-(3,5-dimethylphenyl)-3-oxobutanoate

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)8-12-6-10(2)5-11(3)7-12/h5-7H,4,8-9H2,1-3H3

InChI Key

HPZYGPRGDUEQCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=CC(=C1)C)C

Origin of Product

United States

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